hexaaquairon(I)

Electrochemistry Computational Chemistry Reduction

Hexaaquairon(I), with the formula [Fe(H2O)6]+, is a coordination complex representing iron in the unstable and highly reducing +1 oxidation state. This species is a member of the metal aquo complex class, but its existence is largely theoretical or confined to highly controlled, non-aqueous or strongly reducing conditions.

Molecular Formula FeH18O6+6
Molecular Weight 169.98 g/mol
Cat. No. B1265046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehexaaquairon(I)
Molecular FormulaFeH18O6+6
Molecular Weight169.98 g/mol
Structural Identifiers
SMILES[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Fe]
InChIInChI=1S/Fe.6H2O/h;6*1H2/p+6
InChIKeyIZEMHEXSGIOXDA-UHFFFAOYSA-T
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexaaquairon(I) Procurement Guide: Understanding the Rare Fe(I) Aqua Complex


Hexaaquairon(I), with the formula [Fe(H2O)6]+, is a coordination complex representing iron in the unstable and highly reducing +1 oxidation state [1]. This species is a member of the metal aquo complex class, but its existence is largely theoretical or confined to highly controlled, non-aqueous or strongly reducing conditions [2]. It is characterized by a central Fe(I) ion octahedrally coordinated by six water ligands, possessing a computed molecular weight of 169.98 g/mol and a formal charge of +6 in its fully protonated representation [1]. Its primary significance lies in fundamental electrochemical and computational studies rather than large-scale industrial use.

Why Hexaaquairon(I) Cannot Be Substituted with Common Iron(II) or Iron(III) Aqua Complexes


In-class substitution of hexaaquairon(II) or hexaaquairon(III) for hexaaquairon(I) is not chemically feasible due to a fundamental difference in oxidation state, which dictates profoundly different redox behavior. The +1 oxidation state makes this species an exceptionally strong reductant [1], in stark contrast to the relatively stable and mildly reducing Fe(II) or the oxidizing Fe(III) aqua complexes [2]. While Fe(II) and Fe(III) aqua ions are stable and prevalent in aqueous solutions, the Fe(I) aqua complex is metastable and readily undergoes oxidation, precluding its direct use as a substitute in any application requiring a stable, long-lived iron source. Its value is derived precisely from its unique electronic structure and extreme reactivity.

Quantitative Differentiation: Hexaaquairon(I) vs. Fe(II) and Fe(III) Aqua Analogs


Standard Redox Potential: Fe(I) as an Exceptionally Strong Reductant

Computational studies provide estimated standard redox potentials for the Fe(III)/Fe(II) and Fe(II)/Fe(I) couples in aqua complexes. While the Fe(III)/Fe(II) couple is a well-known standard, the Fe(II)/Fe(I) couple is predicted to have a significantly more negative potential, indicating that the Fe(I) species is a far more powerful reducing agent than its Fe(II) counterpart [1]. This computational finding aligns with the known instability of Fe(I) in aqueous media.

Electrochemistry Computational Chemistry Reduction

Kinetic Barrier to Formation: Rate-Limiting Fe(II)/Fe(I) Electron Transfer

According to Marcus theory-based estimations from the same computational study, the second electron transfer step, which generates the hexaaquairon(I) species from Fe(II), is shown to be rate-controlling and possesses a higher activation energy barrier than the first electron transfer (Fe(III) to Fe(II)) [1]. This indicates that the formation of Fe(I) is kinetically hindered compared to Fe(II).

Electron Transfer Kinetics Marcus Theory Reaction Mechanisms

Molecular Identity: Distinguishing Formal Charge from Fe(II) and Fe(III) Analogs

The formal charge of the hexaaquairon(I) complex is +6, which is distinct from the +8 formal charge of hexaaquairon(II) and the +9 charge of hexaaquairon(III) as computed and represented in authoritative chemical databases [1][2]. This fundamental difference in molecular formula and charge state directly reflects the central metal's oxidation state and provides a key differentiator for analytical identification.

Analytical Chemistry Compound Identification Quality Control

Validated Application Scenarios for Hexaaquairon(I) Based on Differential Evidence


Fundamental Studies of Aqueous Electron Transfer Mechanisms

Hexaaquairon(I) is a critical model compound for computational and fundamental electrochemical research into the mechanisms of consecutive multi-electron transfer. Its unique position as the highly reducing, kinetically hindered product of the Fe(II)/Fe(I) couple [1] makes it an essential subject for testing and refining theories of electron transfer, such as Marcus theory, in aqueous environments.

Computational Chemistry Benchmarking for Strong Reductants

The estimated redox potential and activation energies for the Fe(II)/Fe(I) couple provide a valuable benchmark for computational chemists developing and validating new Density Functional Theory (DFT) methods and solvation models [1]. Accurate modeling of such a strongly reducing and unstable species pushes the limits of current computational capabilities.

Precursor for Highly Controlled Synthesis of Non-Aqueous Fe(I) Complexes

Given the instability of Fe(I) in water, the concept of hexaaquairon(I) serves as a theoretical precursor or reference point for the synthesis of more stable, non-aqueous Fe(I) complexes under strictly controlled, anhydrous, and reducing conditions. Its extreme reactivity necessitates specialized synthetic protocols, differentiating it from the routine handling of Fe(II) and Fe(III) salts.

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